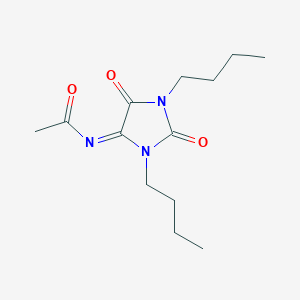![molecular formula C17H10Br2N2OS B12945759 5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one CAS No. 876404-73-8](/img/structure/B12945759.png)
5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromophenyl groups enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[2,1-b]thiazole core can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological studies to understand the interaction of heterocyclic compounds with biomolecules.
Mechanism of Action
The mechanism of action of 5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The imidazo[2,1-b]thiazole core plays a crucial role in stabilizing the compound’s interaction with these targets.
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenylimidazo[2,1-b]thiazol-3(2H)-one: Lacks the bromine atoms, resulting in different reactivity and applications.
5,6-Bis(4-chlorophenyl)imidazo[2,1-b]thiazol-3(2H)-one:
Uniqueness
The presence of bromophenyl groups in 5,6-Bis(4-bromophenyl)imidazo[2,1-b]thiazol-3(2H)-one makes it unique compared to its analogs. These groups enhance its reactivity and potential for further functionalization, making it a valuable compound in various fields of research.
Properties
CAS No. |
876404-73-8 |
|---|---|
Molecular Formula |
C17H10Br2N2OS |
Molecular Weight |
450.1 g/mol |
IUPAC Name |
5,6-bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C17H10Br2N2OS/c18-12-5-1-10(2-6-12)15-16(11-3-7-13(19)8-4-11)21-14(22)9-23-17(21)20-15/h1-8H,9H2 |
InChI Key |
HMROPIWVLCPCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N2C(=C(N=C2S1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
![[1-(Difluoromethyl)-1H-pyrazol-3-yl]boronic Acid](/img/structure/B12945729.png)


![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)

![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)
